2,2,6,6-Tetramethyl-4-(trimethylammonio)-1-Piperidinyloxy chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,6,6-Tetramethyl-4-(trimethylammonio)-1-Piperidinyloxy chloride is a chemical compound known for its unique structure and properties. It is often used in various scientific research fields due to its stability and reactivity.
Vorbereitungsmethoden
The synthesis of 2,2,6,6-Tetramethyl-4-(trimethylammonio)-1-Piperidinyloxy chloride typically involves the following steps:
Starting Material: The synthesis begins with 2,2,6,6-Tetramethyl-4-piperidone.
Reaction with Trimethylamine: The piperidone is reacted with trimethylamine to form the trimethylammonio derivative.
Oxidation: The resulting compound is then oxidized to form the nitroxide radical.
Formation of Chloride Salt: Finally, the compound is converted to its chloride salt form.
Industrial production methods often involve continuous-flow processes to ensure efficiency and scalability .
Analyse Chemischer Reaktionen
2,2,6,6-Tetramethyl-4-(trimethylammonio)-1-Piperidinyloxy chloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different nitroxide radicals.
Reduction: The compound can be reduced back to its hydroxylamine form.
Substitution: It can undergo substitution reactions with various nucleophiles.
Common reagents used in these reactions include hydrogen peroxide for oxidation and sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
2,2,6,6-Tetramethyl-4-(trimethylammonio)-1-Piperidinyloxy chloride is widely used in scientific research due to its versatility:
Chemistry: It is used as a spin label in electron paramagnetic resonance (EPR) spectroscopy.
Biology: The compound is used to study the dynamics of biological membranes.
Industry: It is used in the synthesis of various organic compounds and as a stabilizer in polymers.
Wirkmechanismus
The compound exerts its effects through its nitroxide radical, which can interact with various molecular targets. The nitroxide radical can undergo redox reactions, making it useful in studying oxidative stress and related pathways. It can also interact with biological membranes, affecting their properties and functions .
Vergleich Mit ähnlichen Verbindungen
2,2,6,6-Tetramethyl-4-(trimethylammonio)-1-Piperidinyloxy chloride is unique due to its stable nitroxide radical and trimethylammonio group. Similar compounds include:
2,2,6,6-Tetramethyl-4-piperidone: A precursor in the synthesis of the compound.
2,2,6,6-Tetramethyl-4-piperidone hydrochloride: Another derivative with similar properties.
2,2,6,6-Tetramethyl-4-piperidone oxime: Used in similar applications but with different reactivity.
This compound stands out due to its specific combination of stability, reactivity, and versatility in various scientific applications.
Eigenschaften
Molekularformel |
C12H26ClN2O |
---|---|
Molekulargewicht |
249.80 g/mol |
InChI |
InChI=1S/C12H26N2O.ClH/c1-11(2)8-10(14(5,6)7)9-12(3,4)13(11)15;/h10H,8-9H2,1-7H3;1H/q+1;/p-1 |
InChI-Schlüssel |
XELLDCYAWFWPAW-UHFFFAOYSA-M |
Kanonische SMILES |
CC1(CC(CC(N1[O])(C)C)[N+](C)(C)C)C.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.